

Technical Guide: 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

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Compound of Interest

Compound Name: 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B121780

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CAS Number: 145029-82-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. This guide provides a comprehensive overview of the available technical information for **4-(2-Fluorophenyl)-1,3-thiazol-2-amine**, including its synthesis, physicochemical properties, and potential biological activities based on related compounds.

Physicochemical Properties

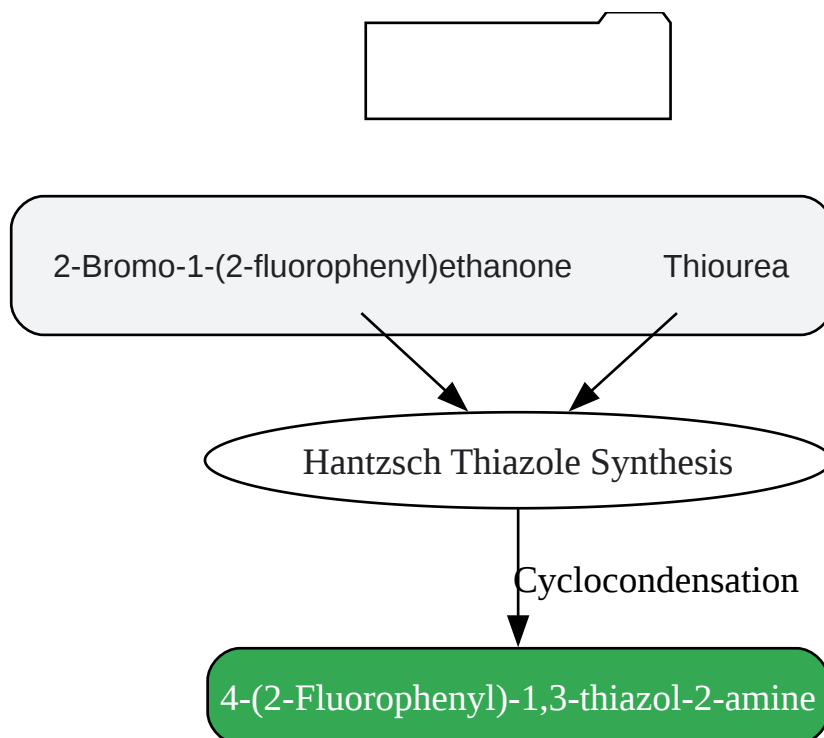
While experimental data for this specific compound is limited, the following table summarizes its basic identifiers and computed physicochemical properties.

Property	Value	Source
CAS Number	145029-82-9	[1]
Molecular Formula	C ₉ H ₇ FN ₂ S	[1]
Molecular Weight	194.23 g/mol	[1]
IUPAC Name	4-(2-fluorophenyl)-1,3-thiazol-2-amine	
Alternate Names	4-(2-Fluoro-phenyl)-thiazol-2-ylamine	[1]

Synthesis

The most common and established method for the synthesis of 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α -haloketone with a thiourea derivative.

General Reaction Scheme



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Caption: General workflow for the Hantzsch synthesis of **4-(2-Fluorophenyl)-1,3-thiazol-2-amine**.

Plausible Experimental Protocol

While a specific protocol for **4-(2-Fluorophenyl)-1,3-thiazol-2-amine** is not readily available in the cited literature, the following procedure is a plausible method based on established protocols for similar 2-aminothiazole derivatives.

Materials:

- 2-Bromo-1-(2-fluorophenyl)ethanone
- Thiourea
- Ethanol (or another suitable solvent like methanol or DMF)
- Sodium bicarbonate or another mild base (optional, for neutralization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-bromo-1-(2-fluorophenyl)ethanone and thiourea in ethanol.
- **Reaction:** Heat the mixture to reflux and maintain the temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
- **Neutralization:** The crude product, which may be in the form of a hydrobromide salt, can be neutralized with an aqueous solution of a mild base like sodium bicarbonate to obtain the free amine.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure **4-(2-Fluorophenyl)-1,3-thiazol-2-amine**.

- **Characterization:** The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

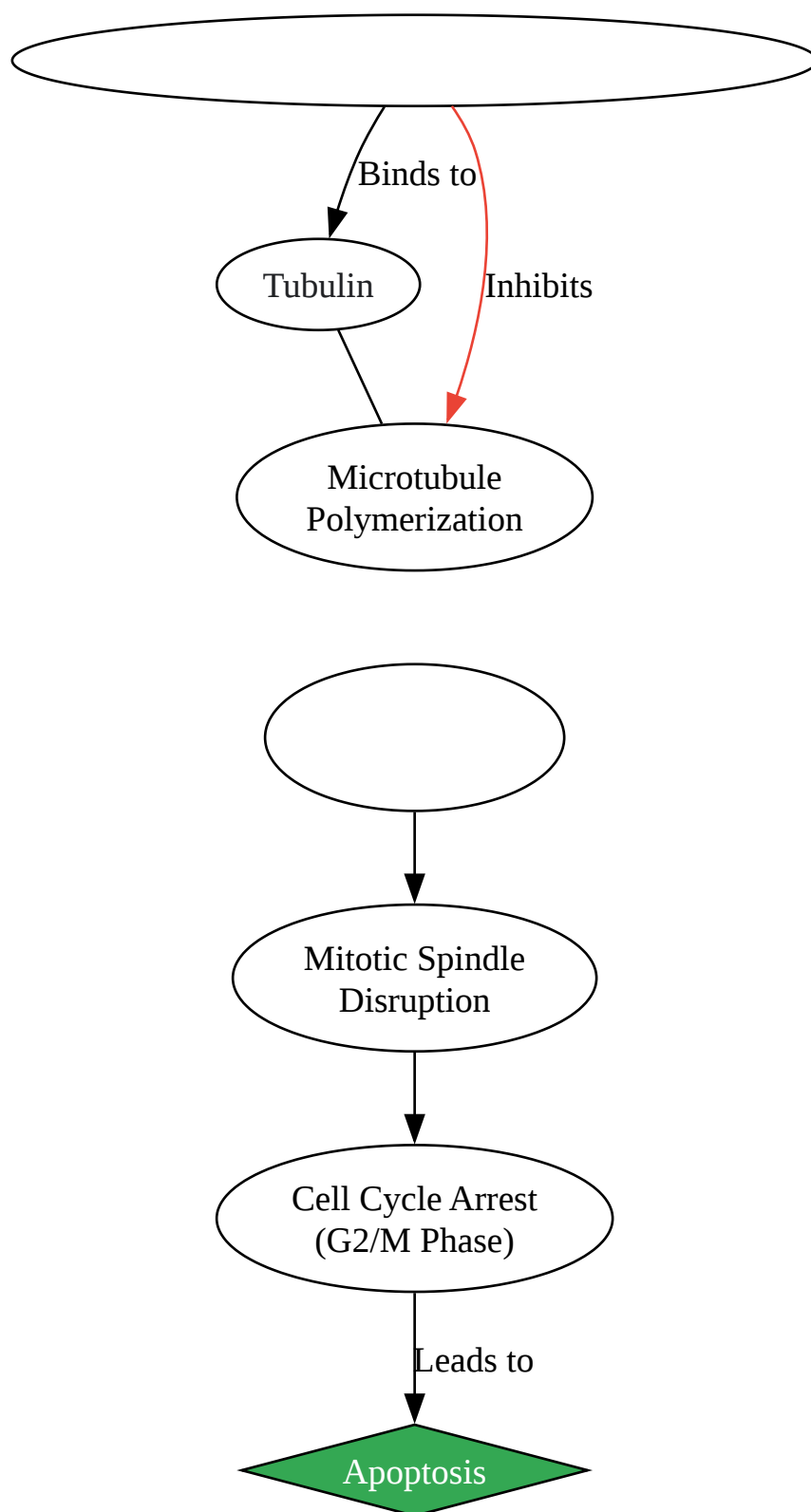
Potential Biological Activities and Mechanism of Action

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in compounds with a wide range of biological activities.^[2] While specific biological data for **4-(2-Fluorophenyl)-1,3-thiazol-2-amine** is not extensively documented, based on studies of analogous compounds, it is plausible that it may exhibit one or more of the following activities:

- **Anticancer Activity:** Many 2-aminothiazole derivatives have demonstrated potent anticancer properties.^{[3][4]} The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. Another common mechanism is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.^[5]
- **Antimicrobial Activity:** The 2-aminothiazole core is found in several antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.^[2] The presence of a halogen, such as fluorine, on the phenyl ring can sometimes enhance antimicrobial potency.
- **Anti-inflammatory Activity:** Some 2-aminothiazole derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of inflammatory mediators or enzymes.^[2]

Representative Signaling Pathway for Anticancer Activity

The following diagram illustrates a plausible mechanism of action for a 2-aminothiazole derivative with anticancer activity, based on the known activity of this class of compounds as tubulin polymerization inhibitors.



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Caption: Hypothetical signaling pathway for the anticancer activity of **4-(2-Fluorophenyl)-1,3-thiazol-2-amine**.

Conclusion

4-(2-Fluorophenyl)-1,3-thiazol-2-amine is a compound with significant potential for further investigation in drug discovery and development. While specific experimental data is currently limited in the public domain, its structural similarity to a well-established class of biologically active molecules suggests a high probability of interesting pharmacological properties. The plausible and straightforward synthesis via the Hantzsch reaction makes this compound accessible for further research into its potential anticancer, antimicrobial, and anti-inflammatory activities. Future studies should focus on the detailed biological evaluation of this compound and the elucidation of its specific molecular targets and mechanisms of action.

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